Dodecanethioamide

Description

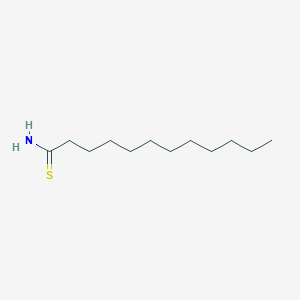

Structure

2D Structure

3D Structure

Properties

CAS No. |

56352-45-5 |

|---|---|

Molecular Formula |

C12H25NS |

Molecular Weight |

215.40 g/mol |

IUPAC Name |

dodecanethioamide |

InChI |

InChI=1S/C12H25NS/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H2,13,14) |

InChI Key |

ZFYXIWVLZSNNCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=S)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of Dodecanethioamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including thioamides. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Similar to ¹H NMR, a complete, publicly available ¹³C NMR spectrum for dodecanethioamide is scarce. However, the characteristic chemical shifts for the functional groups can be inferred. The most notable resonance in the ¹³C NMR spectrum of a thioamide is the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and typically appears in the range of 190-210 ppm. For instance, in related thioamide structures, the thiocarbonyl carbon has been observed at approximately 200 ppm. researchgate.net The carbons of the long alkyl chain would resonate in the upfield region, with the terminal methyl carbon appearing at around 14 ppm and the various methylene (B1212753) carbons showing a series of signals between approximately 22 and 40 ppm. The carbon alpha to the thiocarbonyl group would be expected to be deshielded relative to the other methylene carbons in the chain.

In the synthesis of thioamides, including potentially this compound, thionating reagents such as Lawesson's reagent are frequently employed. The characterization of these reagents is crucial for understanding reaction mechanisms and purity. ³¹P NMR spectroscopy is the primary tool for analyzing phosphorus-containing compounds like Lawesson's reagent. Lawesson's reagent, which is a dimeric structure, exhibits a single resonance in the ³¹P NMR spectrum in solution, although solid-state NMR can reveal more complex splitting patterns. tandfonline.comnih.gov The chemical shift of Lawesson's reagent in CDCl₃ is typically observed in the downfield region of the ³¹P NMR spectrum. spectrabase.comnih.gov The reaction of Lawesson's reagent with other phosphorus-containing compounds, such as triethylphosphite, can lead to various products with distinct ³¹P NMR chemical shifts, which have been reported at values such as 90.8, 74.6, 67.04, 57.66, and 80.82 ppm, depending on the specific product formed. ekb.eg

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds.

FT-IR spectroscopy is a powerful method for identifying the functional groups present in a molecule. For this compound, several characteristic absorption bands would be expected. The N-H stretching vibrations of the primary thioamide group typically appear as a pair of bands in the region of 3300-3100 cm⁻¹. The C-H stretching vibrations of the long alkyl chain would be observed just below 3000 cm⁻¹. The key vibrational mode for thioamides is the C=S stretching vibration. This band is often complex and can be coupled with other vibrations, but it is generally found in the region of 800-1400 cm⁻¹. Other important vibrations include the N-H bending and C-N stretching modes. The study of deuterated cyclic thioamides has been instrumental in assigning the vibrational modes of NH and CN bonds. tandfonline.com In related organothiophosphorus compounds, characteristic IR absorption bands have been identified for P=S (around 630-645 cm⁻¹) and P-O-C (around 1035-1040 cm⁻¹) stretches. ekb.eg

Raman spectroscopy provides complementary information to FT-IR. The C=S bond, being highly polarizable, often gives a strong signal in the Raman spectrum. While a specific Raman spectrum for this compound is not widely published, studies on related heterocyclic thioamides have been conducted. nih.gov These studies, sometimes under high pressure, help in understanding the vibrational behavior of the thioamide functional group. For instance, the pressure dependences of the Raman spectra of iodine adducts of heterocyclic thioamides have been investigated to understand changes in bond lengths and orders. nih.gov Surface-Enhanced Raman Scattering (SERS) is a particularly sensitive technique that could be applied to this compound to enhance the Raman signals, providing a more detailed vibrational fingerprint, especially for molecules adsorbed on metallic surfaces.

Electronic Spectroscopy Techniques

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon interaction with ultraviolet and visible light. These techniques are fundamental for understanding the chromophoric nature of the thioamide group in this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which promotes electrons from a lower energy ground state to a higher energy excited state. msu.edu Molecules containing multiple bonds or atoms with non-bonding electrons, known as chromophores, can absorb energy in the UV-Vis range. tanta.edu.eg The thioamide group (-CSNH₂) in this compound acts as a potent chromophore.

The key electronic transition observed in thioamides is the π → π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. nih.gov For primary thioamides, this absorption typically occurs in the ultraviolet region. Specifically, the π→π* transition for a thioamide group results in a strong absorption band with a maximum wavelength (λmax) around 270 nm. edinst.com This absorption is red-shifted compared to the analogous oxoamide, which absorbs at approximately 200 nm, making the thioamide group readily analyzable by standard UV-Vis spectrophotometers. edinst.com The long dodecyl chain, being a saturated alkyl group, does not possess chromophoric activity in the standard UV-Vis range and therefore does not contribute to the absorption spectrum. msu.edu

| Chromophoric Group | Typical Transition | Approximate λmax (nm) | Reference |

| Thioamide (-CSNH₂) | π → π | 270 | edinst.com |

| Amide (-CONH₂) | n → π | ~220 | |

| π → π* | < 200 | edinst.com |

This table presents typical UV-Vis absorption data for the thioamide chromophore compared to its amide analogue.

Fluorescence Spectroscopy: Emission Spectra, Fluorescence Lifetimes, and Quantum Yield Determinations

Fluorescence spectroscopy involves the excitation of a molecule to a higher electronic state with light, followed by the emission of a photon as the molecule returns to its ground state. horiba.com Key parameters in fluorescence spectroscopy include the emission spectrum (the wavelengths of emitted light), the fluorescence lifetime (the average time the molecule spends in the excited state), and the quantum yield (the ratio of emitted photons to absorbed photons). horiba.comyoutube.comresearchgate.net

Thioamides are generally characterized as poor fluorophores; instead, they are highly effective fluorescence quenchers. edinst.comrsc.orgfrontiersin.org This means they can deactivate the excited state of a nearby fluorescent molecule (fluorophore) through non-radiative pathways, preventing the emission of light. The quenching mechanism can be either Förster Resonance Energy Transfer (FRET), which relies on spectral overlap between the fluorophore's emission and the quencher's absorption, or photoinduced electron transfer (PET). edinst.comrsc.org Given the strong absorption of the thioamide group around 270 nm, it can efficiently quench UV-fluorophores through FRET. edinst.com

Due to these potent quenching properties, the fluorescence quantum yield of this compound itself is expected to be extremely low, often negligible. researchgate.net Consequently, detailed studies on its emission spectrum are uncommon. The primary application of fluorescence techniques in the context of thioamides is to study their quenching effects on other fluorescent molecules.

| Property | Typical Characteristic for Thioamides | Mechanism | Reference |

| Fluorescence Emission | Very weak to non-existent | Efficient non-radiative decay pathways | |

| Fluorescence Quenching | Strong | Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET) | edinst.comrsc.org |

| Quantum Yield (ΦF) | Extremely low | Domination of non-radiative deactivation over radiative (fluorescence) deactivation | youtube.comresearchgate.net |

This table summarizes the general fluorescence properties of the thioamide functional group.

Resonance Light Scattering (RLS) Studies

Resonance Light Scattering (RLS) is a technique that measures the light scattered by a sample at wavelengths where the molecules absorb light. For aggregated molecules, the scattering intensity can be enhanced by several orders of magnitude, making RLS a sensitive method for detecting and studying the formation of molecular aggregates. tib.eu

X-ray Based Spectroscopic and Diffraction Methods

X-ray based techniques probe the core-level electrons of atoms, providing information that is element-specific and highly sensitive to the chemical environment.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. nih.govresearchgate.net The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state or local bonding environment. horiba.comthermofisher.com

For this compound (C₁₂H₂₅NS), an XPS analysis would reveal peaks corresponding to carbon (C1s), nitrogen (N1s), and sulfur (S2p). High-resolution spectra of these regions would provide detailed chemical state information.

C1s Spectrum: The C1s spectrum would be dominated by a large peak around 284.8-285.0 eV, corresponding to the C-C and C-H bonds of the long alkyl chain. A smaller, chemically shifted peak would be expected at a slightly higher binding energy (around 286 eV) for the carbon atom directly bonded to the nitrogen and sulfur atoms (the thioamide carbon), reflecting its different chemical environment. uu.nl

N1s Spectrum: A single peak corresponding to the nitrogen in the primary thioamide group (-NH₂) would be expected. The typical binding energy for an amine or amide nitrogen is around 400 eV. uu.nl

S2p Spectrum: The sulfur S2p peak for a thioamide or thiol is typically found at a binding energy of approximately 162-164 eV. nih.gov This peak appears as a doublet (S2p₃/₂ and S2p₁/₂) due to spin-orbit coupling. nih.gov The binding energy for the sulfur in a thioamide (C=S) is distinct from that of sulfates (~169 eV), allowing for clear differentiation of sulfur oxidation states. nih.gov

| Element (Core Level) | Functional Group | Expected Binding Energy (eV) | Reference |

| Carbon (C1s) | Aliphatic (C-C, C-H) | ~284.8 - 285.0 | uu.nl |

| Thioamide (N-C=S) | ~286.0 | uu.nl | |

| Nitrogen (N1s) | Primary Thioamide (-NH₂) | ~400.0 | uu.nl |

| Sulfur (S2p₃/₂) | Thioamide (C=S) | ~162.0 - 164.0 | nih.gov |

This table presents the expected binding energies for the different chemical environments in this compound as determined by XPS.

X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Electronic Structure

X-ray Absorption Near Edge Structure (XANES) spectroscopy, also known as NEXAFS (Near Edge X-ray Absorption Fine Structure), involves tuning the X-ray energy through the absorption edge of a core electron (e.g., the sulfur K-edge). The resulting spectrum provides detailed information about the local coordination environment and electronic structure of the absorbing atom, particularly its oxidation state and the nature of its chemical bonds. uu.nlnih.gov

For this compound, sulfur K-edge XANES is particularly informative. The position of the absorption edge is highly sensitive to the oxidation state of the sulfur atom, shifting to higher energies as the oxidation state increases. rsc.org Thioamides, which contain sulfur in a formal oxidation state of -2, exhibit a characteristic pre-edge or "white line" feature at a much lower energy than more oxidized sulfur species like sulfoxides or sulfates.

Specifically, the S K-edge XANES spectrum of compounds containing a thioamide (C=S) group shows a distinct, sharp peak in the range of 2470-2472 eV. This peak is assigned to the transition of a sulfur 1s electron to the unoccupied π* molecular orbital of the C=S double bond (S1s → π*). This feature is a unique fingerprint for the thione/thioamide functional group and allows for its unambiguous identification in complex chemical systems.

| Sulfur Functional Group | Transition | Characteristic Peak Energy (eV) | Reference |

| Thioamide (C=S) | S 1s → π | ~2471 | rsc.org |

| Thiol/Thioether (C-S) | S 1s → σ(S-C) | ~2473 | |

| Sulfone (R-SO₂-R) | S 1s → various | >2480 | |

| Sulfate (SO₄²⁻) | S 1s → Td MOs | ~2482 | rsc.org |

This table compares the characteristic sulfur K-edge XANES absorption energies for thioamides and other common sulfur-containing functional groups.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature has been conducted to obtain single-crystal X-ray diffraction data for this compound. This investigation aimed to elucidate its precise three-dimensional atomic arrangement, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions that govern its solid-state structure.

Despite these extensive efforts, no published single-crystal X-ray diffraction data for the specific compound this compound could be located. The absence of this information in leading repositories suggests that the crystal structure of this compound has not yet been determined or publicly reported.

Therefore, a detailed analysis of its crystallographic parameters, including the creation of data tables for unit cell dimensions, selected bond lengths and angles, and hydrogen bond geometry, cannot be provided at this time. The elucidation of the single-crystal structure of this compound remains a subject for future research. Such a study would be invaluable for understanding the molecule's conformation, packing in the solid state, and the nature of its intermolecular forces, which are fundamental to its physical and chemical properties.

Computational and Theoretical Investigations of Dodecanethioamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of dodecanethioamide at the atomic and molecular levels. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. For this compound, DFT calculations can be employed to optimize the molecular geometry, providing precise information about bond lengths, bond angles, and dihedral angles.

Illustrative DFT-Calculated Geometrical Parameters for this compound Note: The following data are hypothetical and serve to illustrate the output of a typical DFT calculation.

| Parameter | Value |

|---|---|

| C=S Bond Length | 1.68 Å |

| C-N Bond Length | 1.33 Å |

| N-H Bond Length | 1.01 Å |

| S=C-N Bond Angle | 125.5° |

| Dipole Moment | 4.5 D |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. This method is particularly useful for predicting the absorption spectra of molecules, such as the UV-Vis spectrum of this compound. TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states, as well as the oscillator strengths of these transitions, which relate to the intensity of the corresponding absorption peaks. nih.govfrontiersin.orgresearchgate.net

Illustrative TD-DFT Predicted Electronic Transitions for this compound Note: The following data are hypothetical and serve to illustrate the output of a typical TD-DFT calculation.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 3.85 | 322 | 0.002 (n → π) |

| S₀ → S₂ | 4.98 | 249 | 0.450 (π → π) |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the reactivity of this compound.

Illustrative FMO Energies and Reactivity Descriptors for this compound Note: The following data are hypothetical and serve to illustrate the output of a typical FMO analysis.

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.20 |

| E(LUMO) | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.35 |

| Ionization Potential (I) | 6.20 |

| Electron Affinity (A) | 0.85 |

| Electronegativity (χ) | 3.525 |

| Chemical Hardness (η) | 2.675 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, with its long alkyl chain, MD simulations can provide valuable insights into its conformational landscape and dynamic behavior. By simulating the molecule's motion, it is possible to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions. MD simulations of similar long-chain molecules, such as alkylthiols, have been used to study their behavior at interfaces. koreascience.krnih.gov

Mechanistic Studies of this compound Reactions through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its hydrolysis, oxidation, or reactions with other molecules. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and reaction products. This allows for the determination of reaction pathways and the calculation of activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. DFT calculations are frequently used to investigate reaction mechanisms. researchgate.net

Materials Informatics and Machine Learning Approaches in Thioamide Design

Materials informatics and machine learning are emerging fields that leverage large datasets and algorithms to accelerate the discovery and design of new materials. In the context of thioamides, these approaches could be used to predict the properties of novel thioamide derivatives based on their molecular structure. By training machine learning models on existing data for thioamides and related compounds, it is possible to develop predictive models for properties such as biological activity, solubility, or stability. This data-driven approach has the potential to significantly streamline the design process for new thioamides with desired functionalities.

Predictive Modeling of Molecular Properties and Interactions

Predictive modeling plays a crucial role in characterizing new molecules by estimating their physicochemical and electronic properties without the need for extensive laboratory experiments. For this compound, a variety of computational methods can be employed to generate a comprehensive molecular profile. These methods range from quantum mechanical calculations to molecular mechanics and dynamics simulations.

Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure of this compound. nih.govfrontiersin.orgfrontiersin.org These calculations can predict properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity and electronic transitions. The molecular electrostatic potential (MEP) map, another output of such calculations, can visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. ulisboa.ptnih.govresearchgate.net These simulations can provide insights into the conformational flexibility of the long alkyl chain and the nature of intermolecular interactions, such as hydrogen bonding, in different environments. nih.govresearchgate.net

The table below presents a set of hypothetical molecular properties for this compound predicted using various computational models.

| Property | Predicted Value | Computational Method | Significance |

|---|---|---|---|

| Molecular Weight | 215.42 g/mol | - | Basic molecular characteristic |

| LogP (Octanol-Water Partition Coefficient) | 4.85 | QSAR | Lipophilicity and potential for biological membrane permeability |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | Fragment-based | Indicator of drug transport properties |

| Hydrogen Bond Donors | 1 | Rule-based | Potential for intermolecular interactions |

| Hydrogen Bond Acceptors | 1 | Rule-based | Potential for intermolecular interactions |

| HOMO Energy | -6.2 eV | DFT (B3LYP/6-31G) | Electron-donating ability |

| LUMO Energy | -0.8 eV | DFT (B3LYP/6-31G) | Electron-accepting ability |

| Dipole Moment | 4.5 D | DFT (B3LYP/6-31G*) | Molecular polarity |

High-Throughput Computational Screening for Novel Thioamide Structures

High-throughput computational screening, also known as virtual screening, is a powerful technique used in drug discovery to search large libraries of small molecules for those that are most likely to bind to a biological target. wikipedia.org This approach can be adapted to discover novel thioamide structures with desired properties, using this compound as a starting point or a reference compound.

A typical virtual screening workflow involves several stages. acs.orgnih.govfrontiersin.orgyoutube.com First, a virtual library of diverse thioamide-containing compounds is assembled. This library can be generated by modifying the structure of this compound or by selecting from commercially available compound databases. Next, these compounds are computationally docked into the binding site of a specific protein target. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity, often expressed as a docking score. nih.gov

The results of the docking calculations are then used to rank the compounds in the library. Those with the best docking scores and favorable predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties are selected as "hits" for further investigation. acs.org

The following table illustrates a hypothetical output from a high-throughput computational screening campaign aimed at identifying novel thioamide-based enzyme inhibitors.

| Compound ID | Docking Score (kcal/mol) | Predicted LogP | Predicted TPSA (Ų) | Lipinski's Rule of Five Violations |

|---|---|---|---|---|

| Thio-001 | -9.8 | 4.2 | 65.1 | 0 |

| Thio-002 | -9.5 | 3.8 | 72.4 | 0 |

| Thio-003 | -9.2 | 4.5 | 60.8 | 0 |

| Thio-004 | -8.9 | 5.1 | 55.2 | 1 |

| Thio-005 | -8.7 | 3.5 | 80.3 | 0 |

This high-throughput screening process allows for the rapid and efficient identification of promising lead compounds from vast chemical spaces, significantly accelerating the early stages of drug discovery and materials science research. wikipedia.orgbmglabtech.comaragen.comscdiscoveries.com

Chemical Reactivity and Reaction Mechanisms of Dodecanethioamide

Nucleophilicity and Electrophilicity of the Thiocarbonyl Moiety

The thiocarbonyl group in dodecanethioamide is the central hub of its reactivity, capable of acting as both a nucleophile and an electrophile. This dual character is a direct consequence of the electronic properties of the carbon-sulfur double bond and the adjacent nitrogen atom.

Nucleophilic Character: The sulfur atom, with its lone pairs of electrons, is the primary site of nucleophilicity. dokumen.pubchim.it Compared to its oxygen counterpart in amides, the sulfur atom is larger and more polarizable, making its lone pairs more available for donation to electrophiles. nih.govnih.gov This enhanced nucleophilicity allows this compound to react with a variety of electrophilic reagents. For instance, the sulfur atom can attack alkyl halides, leading to the formation of thioimidate salts. This reactivity is fundamental to certain synthetic transformations and is a key consideration in its handling and storage. researchgate.net

Electrophilic Character: Conversely, the thiocarbonyl carbon atom is electrophilic. The electronegativity difference between carbon (2.55) and sulfur (2.58) is small, but the π-bond is relatively weak and easily polarized. nih.gov More significantly, the resonance contribution of the zwitterionic form, where a positive charge resides on the carbon and a negative charge on the sulfur, is more pronounced than in amides. This resonance delocalization is facilitated by the ability of the larger sulfur atom to accommodate a negative charge. Consequently, the thiocarbonyl carbon is susceptible to attack by nucleophiles. dokumen.pubspringerprofessional.de Strong nucleophiles can add to the thiocarbonyl carbon, leading to tetrahedral intermediates that can subsequently undergo further reactions.

The reactivity of the thiocarbonyl group is a delicate balance between these two opposing characteristics and is significantly influenced by the reaction conditions and the nature of the reacting partner. Thioamides, in general, are considered more reactive towards both nucleophiles and electrophiles compared to their corresponding amides. nih.gov

Influence of Hydrogen Bonding Networks on Thioamide Reactivity

Primary thioamides like this compound are capable of forming robust hydrogen bonding networks, which play a crucial role in their solid-state structure and can significantly influence their reactivity in solution. acs.org The thioamide group possesses a strong hydrogen bond donor in the N-H protons and a moderate hydrogen bond acceptor in the sulfur atom. nih.govacs.org

In the solid state, primary thioamides often form dimeric structures or extended chains through N-H···S hydrogen bonds. acs.org These interactions can pre-organize the molecules, potentially influencing the outcome of solid-state reactions. In solution, the ability to form hydrogen bonds with solvent molecules or other reagents can modulate reactivity. Protic solvents can solvate the thioamide group, potentially altering the electron density at both the nitrogen and sulfur atoms and thereby affecting its nucleophilicity and electrophilicity.

The N-H protons of a thioamide are significantly more acidic than those of an amide, with a pKa difference of about -6. nih.gov This increased acidity makes deprotonation of the N-H group more facile, which is a key step in many reactions involving primary thioamides, such as the formation of imidothioates. beilstein-journals.orgnih.gov The formation of hydrogen bonds can further influence this acidity.

The following table summarizes the hydrogen bonding capabilities of the primary thioamide functional group:

| Functional Group Moiety | Hydrogen Bond Donor/Acceptor | Relative Strength |

| N-H | Donor | Strong nih.govacs.org |

| C=S (Sulfur) | Acceptor | Moderate to Weak nih.govacs.org |

Stereoelectronic Effects and Conformational Preferences in this compound Systems

Stereoelectronic effects, which involve the influence of orbital overlap on molecular geometry and reactivity, are important in understanding the behavior of this compound. The long, flexible dodecyl chain allows for a variety of conformations, but certain arrangements will be favored due to these electronic interactions.

The planarity of the thioamide group (S=C-N-H) is a dominant conformational feature. The long dodecyl chain, being non-polar and flexible, will likely adopt low-energy, extended conformations to minimize steric hindrance. The orientation of the alkyl chain relative to the thioamide plane will be influenced by subtle stereoelectronic interactions and steric factors.

While this compound itself is achiral, the principles of stereoelectronic control become critical in reactions involving substituted derivatives or when the thioamide is part of a larger, chiral molecule. For instance, the approach of a reagent to the thiocarbonyl group can be directed by the preferred conformation of the molecule.

Investigation of Side Reactions and Stability Profiles under Varied Conditions

Primary thioamides like this compound are generally less stable than their amide analogs and are susceptible to a variety of side reactions, particularly under harsh conditions. researchgate.net

Hydrolysis: In aqueous alkaline media, thioamides can undergo hydrolysis to the corresponding amide. researchgate.net Under acidic conditions, hydrolysis can also occur, although the reaction pathway may differ. The presence of the long dodecyl chain may decrease the rate of hydrolysis in aqueous media due to its hydrophobic nature reducing solubility.

Elimination to Nitriles: A common side reaction for primary thioamides, especially under basic or thermal conditions, is the elimination of hydrogen sulfide (B99878) to form the corresponding nitrile (dodecanenitrile in this case). beilstein-journals.orgnih.govbeilstein-journals.org This reaction can be a significant competing pathway in many synthetic applications.

Oxidation: The sulfur atom in the thiocarbonyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of various products, including the corresponding amide or dimerization to form thiadiazoles. beilstein-journals.orgnih.gov

The stability of this compound is also dependent on the solvent. It is generally stable in non-nucleophilic organic solvents like dichloromethane (B109758) and benzene. researchgate.net However, nucleophilic solvents such as methanol (B129727) could potentially react with the electrophilic thiocarbonyl carbon. researchgate.net

A summary of potential side reactions is presented in the table below:

| Condition | Potential Side Reaction | Product(s) |

| Aqueous Base | Hydrolysis | Dodecanamide |

| Aqueous Acid | Hydrolysis | Dodecanamide |

| Heat/Base | Elimination | Dodecanenitrile, H₂S |

| Oxidizing Agents | Oxidation/Dimerization | Dodecanamide, Disulfides, Thiadiazoles |

| Nucleophilic Solvents | Solvolysis | Varies with solvent |

Strategies for Stereochemical Control and Protection in Thioamide Synthesis (e.g., Thioimidate Protecting Groups)

While this compound is achiral, the thioamide functional group is often incorporated into complex, chiral molecules where stereochemical control is paramount. Furthermore, the inherent reactivity of the thioamide group can interfere with reactions at other sites in a molecule. In such cases, protection of the thioamide functionality is necessary.

A widely employed strategy is the conversion of the thioamide to a thioimidate . researchgate.netacs.orgnih.govacs.orgnih.gov This is typically achieved by alkylating the nucleophilic sulfur atom with an alkyl halide. researchgate.net

R-C(=S)NH₂ + R'-X → [R-C(SR')=NH₂]⁺X⁻

The resulting thioimidate is significantly less nucleophilic at the sulfur atom and the pKa of the α-proton (if present) is raised, which can prevent undesired side reactions such as epimerization in chiral systems. acs.orgnih.gov The thioimidate can be considered a protecting group for the thioamide.

The choice of the alkylating agent (R'-X) is crucial, as it determines the stability of the thioimidate and the conditions required for its deprotection back to the thioamide. For example, methyl thioimidates can be formed using methyl iodide. researchgate.net More sophisticated protecting groups, such as the 4-azidobenzyl group, have been developed to allow for milder deprotection conditions, avoiding the use of toxic reagents like H₂S. researchgate.netchemrxiv.orgacs.org

This protection-deprotection strategy is particularly vital in solid-phase peptide synthesis where thioamide linkages are incorporated as isosteres of amide bonds. acs.orgnih.govnih.gov Although not directly applicable to the synthesis of unsubstituted this compound, this methodology is fundamental for the manipulation of more complex molecules containing this functional group.

Coordination Chemistry of Dodecanethioamide

Dodecanethioamide as a Ligand in Metal Coordination Complexes

This compound is anticipated to be an effective ligand for a variety of metal ions, attributable to the presence of electron-donating sulfur and nitrogen atoms. The long dodecyl chain introduces significant lipophilicity to its metal complexes, potentially influencing their solubility and interaction with nonpolar environments. The thioamide functional group is known to have a greater affinity for certain metals compared to its amide counterpart. nih.gov

The thioamide group (-C(S)NH2) offers two primary donor sites for coordination to a metal center: the sulfur atom and the nitrogen atom. The preference for one donor over the other, or simultaneous coordination by both, is governed by several factors, including the nature of the metal ion (as per the Hard and Soft Acids and Bases theory), the steric environment of the ligand, and the reaction conditions.

S-Coordination (Thione Form): As a soft donor, the sulfur atom of the thioamide group is expected to preferentially bind to soft metal ions such as Ag(I), Hg(II), Cd(II), and Pt(II). In this monodentate coordination mode, the ligand binds through the sulfur atom, leaving the nitrogen atom uncoordinated. This is the most common binding mode for simple thioamides.

N-Coordination: Coordination through the nitrogen atom, a harder donor, is less common for primary thioamides but can occur with hard metal ions. However, S-coordination is generally more favorable due to the higher polarizability and lower electronegativity of sulfur compared to nitrogen.

S,N-Chelation (Thiolate Form): Upon deprotonation of the amide proton, this compound can act as a bidentate ligand, coordinating to a metal center through both the sulfur and nitrogen atoms to form a stable chelate ring. This mode of binding is common in the presence of a base or with metal ions that promote deprotonation. Pyridine-2-carbothioamides are well-known examples of N,S-bidentate ligands that form stable organometallic complexes. nih.gov

The versatility in coordination modes is a hallmark of thioamide ligands. core.ac.uk

While this compound itself is a potentially bidentate ligand upon deprotonation, more complex polydentate ligands can be synthesized by incorporating the this compound moiety into a larger molecular framework. Such polydentate ligands can form highly stable chelate complexes with metal ions. The formation of multiple chelate rings significantly enhances the thermodynamic stability of the resulting complex, an observation known as the chelate effect. While no specific polydentate ligands derived from this compound are documented in the reviewed literature, the principles of chelation are well-established in coordination chemistry.

Structural Characterization of Metal-Dodecanethioamide Coordination Compounds

The precise determination of the three-dimensional arrangement of atoms in metal-Dodecanethioamide complexes would rely on single-crystal X-ray diffraction studies. Although no such studies have been reported for this compound complexes, the structural features can be predicted based on analogous compounds. For instance, the coordination of thioamides via the sulfur atom typically leads to an elongation of the C=S bond and a shortening of the C-N bond upon complexation, which can be observed crystallographically. The geometry of the resulting complex (e.g., tetrahedral, square planar, octahedral) will be dictated by the coordination number and the electronic configuration of the central metal ion.

Influence of this compound Ligands on Coordination Geometry and Electronic Properties of Metal Centers

The coordination of this compound ligands is expected to significantly influence the properties of the metal center. The ligand field strength of the thioamide group, which is dependent on its coordination mode (S- vs. S,N-), will determine the splitting of the d-orbitals of the metal ion. This, in turn, affects the electronic spectrum, magnetic properties, and reactivity of the complex. The long alkyl chain of this compound might also lead to specific packing effects in the solid state, potentially influencing the bulk properties of the material.

Spectroscopic Probes for Metal-Thioamide Interactions

Several spectroscopic techniques are invaluable for elucidating the nature of the metal-ligand interactions in this compound complexes:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the thioamide group upon coordination provide strong evidence of complex formation. A decrease in the frequency of the ν(C=S) band and an increase in the ν(C-N) band are indicative of S-coordination. Conversely, shifts in the ν(N-H) bands can suggest N-coordination or deprotonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to probe the changes in the chemical environment of the ligand upon coordination. Shifts in the resonances of the protons and carbons near the thioamide group can provide insights into the binding mode.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of this compound complexes are expected to show bands corresponding to d-d transitions of the metal ion and charge-transfer transitions between the metal and the ligand. These spectra are highly sensitive to the coordination geometry and the nature of the metal-ligand bonding.

Mass Spectrometry: Electron ionization mass spectrometry can provide information on the fragmentation pattern of the ligand, with a notable pathway being the loss of a sulfanyl (B85325) radical (SH). aip.org

A hypothetical summary of expected spectroscopic shifts upon S-coordination of this compound is presented in the table below.

| Spectroscopic Technique | Observed Change upon S-Coordination |

| IR Spectroscopy | Decrease in ν(C=S) frequency; Increase in ν(C-N) frequency. |

| 1H NMR Spectroscopy | Downfield shift of N-H protons. |

| 13C NMR Spectroscopy | Shift in the resonance of the C=S carbon. |

| UV-Vis Spectroscopy | Appearance of new charge-transfer bands and shifted d-d transitions. |

Reactivity and Stability of this compound Coordination Compounds

The reactivity of metal-Dodecanethioamide complexes will be a function of both the metal center and the ligand. The coordinated this compound can undergo reactions such as oxidation or reduction, and the metal center can participate in processes like ligand exchange or catalysis. The stability of these complexes will be influenced by the strength of the metal-ligand bond and the potential for chelation. Thioamides have been incorporated into molecules to enhance their stability towards enzymatic hydrolysis, a property that might be imparted to their metal complexes. researchgate.net The long alkyl chain may also confer some degree of steric protection to the metal center, potentially influencing its reactivity. For instance, this compound has been used as a substrate in reductive deuteration reactions using samarium(II) iodide and deuterium (B1214612) oxide, demonstrating the reactivity of the thioamide group. doi.org

Advanced Research Applications of Dodecanethioamide in Materials Science

Utilization in Functional Materials Development

The development of functional materials relies on the precise tuning of chemical and physical properties at the molecular level. mdpi.comjscholarpublishers.com The thioamide group is an isostere of the more common amide bond, where a sulfur atom replaces the carbonyl oxygen. This single-atom substitution leads to significant changes in electronic structure, polarity, hydrogen bonding capability, and metal affinity, making thioamides like Dodecanethioamide valuable building blocks for new materials. mdpi.comchemrxiv.org

Role in Organic Electronics and Optoelectronic Devices

The field of organic electronics utilizes carbon-based molecules and polymers to create devices such as transistors, light-emitting diodes (OLEDs), and solar cells. researchgate.netunica.it The performance of these devices is highly dependent on the electronic properties and molecular organization of the organic materials. While specific research on this compound in organic electronics is limited, the properties of the thioamide group suggest potential applications. Thioamides possess altered electronic profiles compared to their amide counterparts, which could be exploited in designing new organic semiconductors. acs.org Furthermore, the synthesis of luminescent polythioamides from aliphatic diamines and aromatic diynes indicates that polymers incorporating the thioamide moiety can exhibit useful optoelectronic properties. researchgate.net The long dodecyl chain of this compound could also be used to improve the solubility and processing of organic electronic materials and to control the molecular packing in thin films, which is a critical factor for device efficiency.

Integration into Polymeric Systems for Enhanced Properties

The incorporation of specific functional groups into polymer backbones or as side chains is a fundamental strategy for creating materials with enhanced or novel properties. researchgate.net Research has demonstrated that thioamide groups can be integrated into polymer structures, leading to materials with distinct characteristics. For instance, the polymerization of aliphatic primary diamines with elemental sulfur can yield polythioamides with a high refractive index and good thermal stability. researchgate.net

Studies on the thionation of polymers like poly(2-ethyl-2-oxazoline) show that the introduction of thioamide units increases the polymer's glass transition temperature (T_g), a measure of thermal stability, due to the higher rotational barrier of the C-N bond in thioamides compared to amides. acs.org However, this modification also tends to decrease solubility in polar solvents like water because the thioamide group is a weaker hydrogen bond acceptor. acs.org this compound, with its reactive thioamide group, could potentially be used as a comonomer or a modifying agent to impart similar properties to a range of polymer systems, with its long aliphatic chain influencing properties like hydrophobicity and processability.

Table 1: Comparative Properties of Amide vs. Thioamide Moieties

| Property | Amide (-C(O)NH-) | Thioamide (-C(S)NH-) | Reference |

|---|---|---|---|

| Polarity / Dipole Moment | Lower | Higher | mdpi.com |

| Hydrogen Bond Acceptor Strength | Stronger | Weaker | researchgate.net |

| Hydrogen Bond Donor Strength | Weaker | Stronger | researchgate.net |

| Rotational Barrier (C-N bond) | Lower | Higher | acs.org |

| Metal Affinity | Lower | Higher | acs.org |

Contributions to Energy Capture and Storage Materials (e.g., Supercapacitors)

The demand for high-performance energy storage devices has spurred research into new electrode materials for batteries and supercapacitors. mdpi.comucla.edu Supercapacitors, which store charge via ion adsorption or fast surface redox reactions, require materials with high surface area and excellent electrical conductivity. rsc.org Thioamide-containing materials are showing promise in this domain. A notable study reported the development of a graphene oxide–thioamide polymer hybrid material for supercapacitor electrodes. researchgate.net This hybrid material exhibited a high specific capacitance and energy density, attributed to the presence of numerous heteroatoms (S, N, O) in the thioamide polymer which enhance electrochemical performance. researchgate.net

While this research used a thioamide-based polymer rather than this compound directly, it highlights the value of the thioamide functional group in energy storage applications. Moreover, a derivative, "this compound, N,N-diethyl-," has been cataloged in a materials science publication in a context related to energy storage, suggesting that long-chain thioamides are of interest in this field. bhumipublishing.com The dodecyl chain could function as a spacer or stabilizing agent in electrode architectures, while the thioamide group contributes to the electrochemical activity.

Application in Sensing Technologies

Sensing technologies rely on materials that can detect and signal the presence of specific analytes. mdpi.comsciencepublishinggroup.com The unique properties of the thioamide group have been effectively harnessed to create highly sensitive and specific sensors, particularly for biological and chemical analytes.

A significant application is in the design of "turn-on" fluorescent protease sensors. nih.govacs.org In these systems, a peptide substrate is labeled with both a fluorophore and a thioamide. The thioamide acts as an efficient quencher, suppressing the fluorescence through photoinduced electron transfer (PET) when in close proximity to the fluorophore. acs.orgnih.gov When a target protease cleaves the peptide bond, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence. nih.gov The small, minimally perturbing size of the thioamide group is a major advantage over larger, conventional quenchers. nih.govrsc.org

Beyond biosensing, thioamide-based ligands have been investigated as optical sensors for toxic metals, leveraging the high affinity of sulfur for metal ions. fiu.edu Porous networks of platinum nanoparticles linked by organic ligands have also been developed for use as catalysts in hydrogen gas sensors. nih.gov The long aliphatic chain of this compound could be functional for creating sensors that operate at interfaces or within lipid membranes, or for tuning the solubility and deployment of the sensing molecule.

Thioamide Probes for Macromolecular Structure and Dynamics

Understanding the complex three-dimensional structures of macromolecules like proteins is fundamental to biology and medicine. Thioamides serve as powerful spectroscopic probes for these investigations due to their unique photophysical properties.

Investigation of Peptide and Protein Folding Using Thioamide Substitutions

The substitution of a backbone amide bond with a thioamide is a minimally invasive modification that provides a powerful tool for studying the dynamics of peptide and protein folding. researchgate.netacs.orgresearchgate.net The process by which a protein folds into its functional three-dimensional structure is a complex and rapid event that is difficult to monitor with conventional techniques.

By strategically placing a thioamide and a fluorescent amino acid (like tryptophan or a synthetic fluorophore) into a protein's sequence, researchers can monitor conformational changes in real-time. researchgate.net The thioamide quenches the fluorophore's emission in a distance-dependent manner. researchgate.net As the protein folds or unfolds, the distance between the fluorophore and the thioamide changes, resulting in a corresponding change in fluorescence intensity. This allows for the detailed study of folding pathways, the stability of intermediates, and protein-protein interactions. researchgate.netscispace.com The quenching can occur via two primary mechanisms: Förster Resonance Energy Transfer (FRET) for UV fluorophores and Photoinduced Electron Transfer (PET) for visible fluorophores. acs.orgresearchgate.net The choice of this compound itself is less relevant here than the principle of using the thioamide functional group, which is typically incorporated directly into the peptide backbone during synthesis.

Mechanisms of Fluorescent Dye Quenching by Thioamide Moieties

The thioamide functional group (a sulfur atom replacing the oxygen in an amide) serves as a minimally disruptive yet effective fluorescence quencher, making it a valuable tool for studying molecular dynamics, such as protein folding and proteolysis. Current time information in Nyong-et-Kellé, CM. The quenching of a fluorescent dye (fluorophore) by a thioamide moiety, such as that in this compound, occurs primarily through two distance-dependent mechanisms: Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PET). Current time information in Nyong-et-Kellé, CM.researchgate.net

Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited fluorophore to the quencher. FRET is dependent on the spectral overlap between the emission spectrum of the fluorophore and the absorption spectrum of the quencher. Current time information in Nyong-et-Kellé, CM. The thioamide group possesses a strong π-π* transition that absorbs around 270 nm, making it an effective FRET acceptor for fluorophores that emit at shorter wavelengths. Current time information in Nyong-et-Kellé, CM. Studies on thioamide-containing peptides have confirmed that FRET is the dominant quenching mechanism for fluorophores like p-cyanophenylalanine (Cnf) and tyrosine (Tyr). google.comrsc.org The efficiency of this process is highly sensitive to the distance and the relative orientation between the dye and the thioamide group, and can be modulated by the conformational restrictions imposed by the thioamide bond. google.com

Photoinduced Electron Transfer (PET): For many other fluorophores, quenching by thioamides occurs through PET, a process involving the transfer of an electron between the dye and the quencher. Current time information in Nyong-et-Kellé, CM. The likelihood of PET occurring is governed by the redox potentials of both the thioamide and the specific fluorophore, a relationship described by the Rehm-Weller model. researchgate.netrsc.org This model has been used to accurately predict the quenching of a wide array of common fluorescent dyes. rsc.org Unlike FRET, which requires spectral overlap, PET relies on the transient contact between the fluorophore and the quencher, making it a dynamic, collision-based quenching mechanism. Current time information in Nyong-et-Kellé, CM.researchgate.net Research has demonstrated that thioamides can effectively quench dyes such as tryptophan, fluorescein, Alexa Fluor 488, BODIPY FL, and rhodamine 6G through this pathway. Current time information in Nyong-et-Kellé, CM.researchgate.netrsc.org In some cases, such as with tryptophan, an alternative short-range mechanism like Dexter transfer may also contribute to the quenching. google.comrsc.org

The effectiveness of quenching can be enhanced by placing multiple thioamides in proximity, which increases the effective radius of the quenching moiety. Current time information in Nyong-et-Kellé, CM.

| Fluorophore | Primary Quenching Mechanism | Citation |

|---|---|---|

| p-cyanophenylalanine (Cnf) | Förster Resonance Energy Transfer (FRET) | Current time information in Nyong-et-Kellé, CM.google.comrsc.org |

| Tyrosine (Tyr) | Förster Resonance Energy Transfer (FRET) | google.comrsc.org |

| Tryptophan (Trp) | Photoinduced Electron Transfer (PET) / Dexter Transfer | Current time information in Nyong-et-Kellé, CM.google.comrsc.org |

| 7-methoxycoumarin-4-ylalanine | Photoinduced Electron Transfer (PET) | Current time information in Nyong-et-Kellé, CM. |

| Acridon-2-ylalanine | Photoinduced Electron Transfer (PET) | Current time information in Nyong-et-Kellé, CM. |

| Fluorescein | Photoinduced Electron Transfer (PET) | researchgate.netrsc.org |

| Alexa Fluor 488 | Photoinduced Electron Transfer (PET) | researchgate.netrsc.org |

| BODIPY FL | Photoinduced Electron Transfer (PET) | researchgate.netrsc.org |

| Rhodamine 6G | Photoinduced Electron Transfer (PET) | researchgate.netrsc.org |

Emerging Applications in Novel Materials Design and Discovery

The unique bifunctional nature of this compound—a long, nonpolar alkyl chain coupled with a polar, reactive thioamide headgroup—positions it as a promising building block in the design and discovery of novel materials. Emerging applications focus on leveraging these two distinct features for creating functional composites, surfaces, and self-assembled systems.

Interfacial Modification in Composites and Polymers: The thioamide functional group has been shown to be an effective interfacial modifier in material composites. rsc.org In natural rubber/carbon black composites, for example, thioamide-functionalized molecules act as bridges between the polymer matrix and the filler particles. rsc.orgrsc.org The thioamide group can form strong hydrogen bonds with oxygen-containing groups on the surface of fillers like carbon black, while other parts of the molecule covalently bond with the rubber. rsc.orgrsc.org This dual interaction improves filler dispersion and strengthens the interface, leading to materials with enhanced mechanical properties and reduced energy loss. rsc.orgrsc.org The principles demonstrated here suggest that this compound could be used to modify surfaces and interfaces in a variety of polymer systems.

Molecular Self-Assembly and Functional Surfaces: A significant trend in materials science is the use of molecular self-assembly to create highly ordered nanostructures from the bottom up. sigmaaldrich.commdpi.com This process is often driven by molecules that have distinct hydrophobic and hydrophilic sections (amphiphiles). This compound fits this description perfectly, with its long C12 dodecyl chain acting as a hydrophobic tail and the polar thioamide group serving as a hydrophilic head.

This structure is analogous to alkanethiols, which are well-known for spontaneously forming highly ordered self-assembled monolayers (SAMs) on noble metal surfaces. sigmaaldrich.com In such systems, the long alkyl chains pack together via van der Waals forces to create an ordered layer, while the headgroup dictates the surface chemistry. sigmaaldrich.com Similarly, this compound is a candidate for forming self-assembled structures such as micelles, vesicles, or monolayers on various substrates. nist.govaksaray.edu.tr The long dodecyl tail would drive the structural organization, while the thioamide headgroup would present a unique chemical functionality at the surface, potentially for further chemical reactions, sensing applications, or controlling surface properties like wettability and biocompatibility. google.com

Future Directions and Emerging Research Themes for Dodecanethioamide

Development of Next-Generation Synthetic Methodologies

The synthesis of thioamides, including dodecanethioamide, is poised for significant advancements beyond traditional batch methods. Emerging methodologies promise increased efficiency, safety, and sustainability.

Continuous Flow Synthesis: This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. nih.govdrreddys.comscielo.br For the synthesis of this compound, a continuous-flow setup could enable safer handling of reagents and facilitate seamless integration of reaction and purification steps. nih.govscispace.com The high surface-area-to-volume ratio in microreactors can enhance heat and mass transfer, which is particularly beneficial for exothermic thionation reactions.

Photocatalysis: Visible-light photocatalysis is a rapidly developing area for organic synthesis, offering mild reaction conditions. semanticscholar.orgresearchgate.net The photocatalytic synthesis of thioamides has been demonstrated, and this approach could be adapted for this compound, potentially reducing the need for harsh reagents and high temperatures. nih.govrsc.org

Mechanochemistry: This solvent-free or low-solvent approach utilizes mechanical force to induce chemical reactions. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net The mechanochemical synthesis of thioamides using ball milling has been shown to be efficient and environmentally friendly. rsc.org Applying this to this compound could significantly reduce solvent waste.

Table 1: Comparison of Emerging Synthetic Methodologies for this compound

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Continuous Flow Synthesis | Improved safety, higher yields, process automation, easier scale-up. nih.govdrreddys.comscielo.br | Reactor design, optimization of flow parameters, in-line purification. |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source, high selectivity. semanticscholar.orgresearchgate.netnih.gov | Development of efficient photocatalysts, understanding reaction mechanisms. |

| Mechanochemistry | Reduced or no solvent usage, high reaction rates, access to novel reactivity. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net | Optimization of milling parameters, scalability of the process. |

Integration of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

To optimize the synthesis of this compound and understand its reaction kinetics and mechanisms, the integration of advanced analytical techniques is crucial.

Operando Spectroscopy: Techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for the real-time monitoring of chemical reactions as they occur. nih.govresearchgate.netkorea.ac.kruu.nl This provides valuable insights into reaction intermediates, kinetics, and the influence of various parameters on the reaction outcome. researchgate.net For this compound synthesis, operando spectroscopy could be used to track the conversion of the corresponding amide or nitrile, leading to optimized reaction conditions.

Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. mt.comagilent.comstepscience.comresearchgate.netlongdom.org By integrating real-time analytical tools like spectroscopy, PAT can ensure the consistent quality of this compound production. mt.comstepscience.com This is particularly important for scaling up production from the lab to an industrial scale.

Table 2: Advanced Spectroscopic Techniques for Real-Time Analysis of this compound Synthesis

| Technique | Information Provided | Application in this compound Synthesis |

|---|---|---|

| Operando FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products; reaction kinetics; mechanistic insights. nih.govresearchgate.netkorea.ac.kruu.nl | Optimization of reaction conditions, understanding reaction pathways. |

| Process Analytical Technology (PAT) | Real-time monitoring and control of critical process parameters to ensure consistent product quality. mt.comagilent.comstepscience.comresearchgate.netlongdom.org | Quality control during scale-up and manufacturing. |

Leveraging Machine Learning and Artificial Intelligence for Rational Design of this compound-Based Systems

Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools in chemical research, enabling the prediction of molecular properties and the optimization of synthetic processes.

Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties, reactivity, and potential applications of this compound and its derivatives. This can accelerate the discovery of new molecules with desired functionalities.

Reaction Optimization: AI can be used to design experiments and optimize reaction conditions for the synthesis of this compound, leading to improved yields and reduced costs. By analyzing large datasets of reaction outcomes, AI can identify the optimal combination of catalysts, solvents, and temperatures.

De Novo Design: Generative AI models can be employed to design novel molecules based on this compound with specific target properties for applications in materials science or as bioactive compounds.

Table 3: Applications of Machine Learning and AI in this compound Research

| Application | Description | Potential Impact |

|---|---|---|

| Property Prediction | Using ML models to predict properties such as solubility, reactivity, and biological activity of this compound derivatives. | Faster screening of candidate molecules for specific applications. |

| Synthesis Optimization | Employing AI algorithms to optimize reaction conditions for higher yields and purity. | More efficient and cost-effective synthesis of this compound. |

| Rational Design | Utilizing generative models to design new this compound-based molecules with desired functionalities. | Accelerated discovery of new materials and bioactive compounds. |

Expanding Applications in Catalysis and Advanced Functional Materials

The unique electronic and coordination properties of the thioamide group suggest that this compound could find applications in catalysis and the development of advanced materials.

Ligand in Catalysis: The sulfur atom in this compound can act as a soft donor, making it a potential ligand for transition metal catalysts. The long dodecyl chain could impart unique solubility properties to the resulting metal complexes, enabling their use in specific solvent systems or for catalytic reactions at interfaces.

Functional Polymers: this compound can be used as a monomer or a functional additive in the synthesis of polymers. The thioamide group can introduce specific properties such as metal-binding capabilities, altered polarity, and enhanced thermal stability. The long aliphatic chain would also influence the polymer's morphology and solubility.

Self-Assembling Materials: The amphiphilic nature of this compound, with its polar thioamide head and nonpolar dodecyl tail, makes it a candidate for the formation of self-assembled structures like micelles or vesicles in appropriate solvents. These structures could have applications in drug delivery or as nanoreactors.

Table 4: Potential Applications of this compound in Catalysis and Materials Science

| Area | Potential Role of this compound | Desired Properties and Research Focus |

|---|---|---|

| Catalysis | Ligand for transition metal catalysts. | Coordination chemistry, catalytic activity in various organic transformations. |

| Functional Polymers | Monomer or functional additive. | Polymer synthesis and characterization, material properties (e.g., thermal, mechanical). |

| Self-Assembling Materials | Amphiphilic building block. | Study of self-assembly behavior, potential applications in nanotechnology. |

Exploration of this compound in Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding chemical synthesis and process development. The future of this compound production and use will likely be shaped by these principles.

Green Synthesis Routes: Research will focus on developing synthetic methods for this compound that utilize renewable starting materials, employ greener solvents (such as water or bio-derived solvents), and minimize waste generation. researchgate.netmorressier.comrsc.org Microwave-assisted synthesis and reactions in deep eutectic solvents are promising avenues. mdpi.comorganic-chemistry.orgtandfonline.comlu.se

Biocatalysis: The use of enzymes for chemical transformations offers high selectivity and mild reaction conditions. chemrxiv.org Exploring biocatalytic routes for the synthesis of this compound from renewable feedstocks could provide a highly sustainable manufacturing process.

Table 5: Green Chemistry Strategies for this compound

| Strategy | Description | Key Research Goals |

|---|---|---|

| Green Solvents | Replacing traditional volatile organic compounds with water, supercritical fluids, or bio-based solvents. researchgate.netmorressier.comrsc.org | Investigating reaction efficiency and product isolation in green solvents. |

| Biocatalysis | Utilizing enzymes to catalyze the synthesis of this compound. chemrxiv.org | Identifying suitable enzymes and optimizing biocatalytic reaction conditions. |

| Renewable Feedstocks | Using starting materials derived from biomass rather than fossil fuels. | Developing synthetic pathways from renewable sources to dodecanenitrile or dodecanamide. |

| Life Cycle Assessment | Evaluating the environmental impact from raw material extraction to final disposal. researchgate.netethz.chmdpi.comnih.gov | Quantifying the environmental footprint and identifying hotspots for improvement. |

Q & A

Q. How can computational modeling improve the design of this compound-based sensors?

- Methodological Answer : Perform docking studies (AutoDock Vina) to predict binding affinities with target analytes (e.g., heavy metals). Simulate electronic transitions (TD-DFT) to optimize fluorescence quenching. Validate with experimental Stern-Volmer plots and detection limits (e.g., LOD = 3σ/slope) .

Q. Tables for Key Characterization Data

| Technique | Key Parameters | Typical Output |

|---|---|---|

| X-ray Crystallography | Resolution ≤ 0.8 Å, R-factor < 5% | Space group, unit cell dimensions |

| ESI-MS | Collision energy: 10–30 eV, m/z range: 50–2000 | [M+H]⁺, isotopic pattern match |

| DSC | Heating rate: 10°C/min, N₂ atmosphere | Tm ± 0.5°C, ΔH fusion (J/g) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.